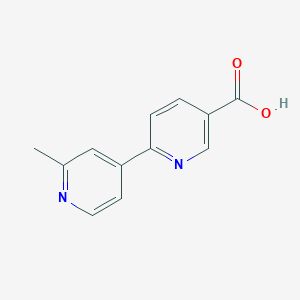

6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid

Beschreibung

6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid backbone substituted at the 6-position with a 2-methylpyridin-4-yl group. Pyridine-3-carboxylic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .

Eigenschaften

Molekularformel |

C12H10N2O2 |

|---|---|

Molekulargewicht |

214.22 g/mol |

IUPAC-Name |

6-(2-methylpyridin-4-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2/c1-8-6-9(4-5-13-8)11-3-2-10(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) |

InChI-Schlüssel |

SOYHUVUFJCKIOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC(=C1)C2=NC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and efficiency. For example, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process . Additionally, the choice of catalysts and reaction conditions can be tailored to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known biologically active compounds. Research indicates that derivatives of pyridine carboxylic acids can act as antagonists for various receptors, including serotonin and dopamine receptors, which are implicated in numerous neurological disorders .

Case Study: Anti-emetic Agents

A notable application of 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid is in the development of anti-emetic agents. For instance, studies have shown that certain derivatives exhibit significant activity against nausea and vomiting induced by chemotherapy. The compound acts by modulating the metabotropic glutamate receptor subtype 5 (mGluR5), which is associated with anxiety and depression .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry .

Table 1: Synthetic Routes Utilizing 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted derivatives | ~90 |

| Esterification | Formation of esters via reaction with alcohols | ~85 |

| Acylation | Conversion to acyl derivatives using acyl chlorides | ~75 |

Coordination Chemistry

Ligand Development

6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid has been explored as a ligand in coordination chemistry. Its ability to chelate metal ions makes it suitable for developing metal complexes used in catalysis and material science .

Case Study: Metal Complexes for Catalysis

Research has demonstrated that complexes formed with this compound and transition metals exhibit enhanced catalytic properties in organic reactions. For example, palladium complexes derived from this ligand have shown increased efficiency in cross-coupling reactions, which are vital in pharmaceutical synthesis .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. Its structural characteristics allow it to bind effectively to enzyme active sites, providing a basis for drug design targeting these pathways .

Wirkmechanismus

The mechanism of action of 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites . The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid with similar compounds:

Key Observations :

- Substituent Effects: Bulky groups like phenoxy () or piperazine () reduce solubility but enhance binding specificity. Halogenated derivatives () improve metabolic stability .

Biologische Aktivität

6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data comparisons.

Chemical Structure and Properties

The compound features a pyridine ring substituted at two positions:

- 2-Methylpyridin-4-yl group

- Carboxylic acid functional group at the 3-position

This specific substitution pattern enhances its solubility and bioavailability, which are crucial for its biological effectiveness.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid, exhibit significant anticancer properties. Notably, studies have reported:

- Cytotoxic Effects : The compound has shown cytotoxic effects against various cancer cell lines, including human leukemia and breast adenocarcinoma cells. These effects are often dose-dependent, indicating that higher concentrations lead to increased cell death .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts strongly with proteins involved in cancer pathways, such as tubulin and epidermal growth factor receptor (EGFR), which are crucial for cell proliferation and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.058 | Significant antiproliferative activity |

| A549 | 0.035 | Enhanced growth inhibition |

| MDA-MB-231 | 0.021 | High cytotoxicity observed |

Antimicrobial Activity

The antimicrobial properties of 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid also warrant attention. Various studies have highlighted its effectiveness against a range of pathogens:

- Bacterial Inhibition : The compound has been shown to inhibit the growth of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 39 µg/mL |

| Pseudomonas aeruginosa | 38 µg/mL |

Study on Anticancer Efficacy

A study conducted on the antiproliferative effects of pyridine derivatives revealed that compounds similar to 6-(2-Methylpyridin-4-yl)pyridine-3-carboxylic acid exhibited significant inhibition of cancer cell proliferation. The study utilized various human cancer cell lines and demonstrated that modifications in the molecular structure could enhance biological activity significantly .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial activity of pyridine derivatives against respiratory pathogens. The findings indicated that the presence of the carboxylic acid moiety in conjunction with the pyridine ring improved the overall antimicrobial efficacy, making it a promising candidate for further development in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.